molecular formula C18H21NO5S2 B15026758 6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B15026758
M. Wt: 395.5 g/mol
InChI Key: ZIOOTNADEVWEKM-PTNGSMBKSA-N
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Description

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a thiazolidine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the benzylidene linkage .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to ensure high purity and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-ethoxy-4-hydroxybenzaldehyde derivatives, while reduction of the benzylidene group can produce 3-ethoxy-4-hydroxybenzyl derivatives .

Scientific Research Applications

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidine ring and benzylidene group can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(3-Ethoxy-4-hydroxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-hexanoic is unique due to its combination of a thiazolidine ring, benzylidene group, and hexanoic acid chain, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H21NO5S2

Molecular Weight

395.5 g/mol

IUPAC Name

6-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

InChI

InChI=1S/C18H21NO5S2/c1-2-24-14-10-12(7-8-13(14)20)11-15-17(23)19(18(25)26-15)9-5-3-4-6-16(21)22/h7-8,10-11,20H,2-6,9H2,1H3,(H,21,22)/b15-11-

InChI Key

ZIOOTNADEVWEKM-PTNGSMBKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)O

Origin of Product

United States

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